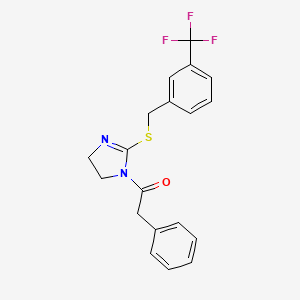

2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Descripción

2-Phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a phenyl group at the 2-position and a 3-(trifluoromethyl)benzylthio moiety at the 2-position of the ethanone side chain. The compound’s structural complexity arises from the integration of a sulfur-containing thioether linkage, a trifluoromethyl group (known for enhancing lipophilicity and metabolic stability), and a partially saturated imidazole ring.

Propiedades

IUPAC Name |

2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGOXRKXTAARCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of trifluoromethyl and thioether functional groups that may influence its biological activity. The structural complexity suggests potential interactions with various biological targets.

Imidazole derivatives are known for their diverse biological activities, including:

- Antimicrobial : Targeting bacterial cell walls or metabolic pathways.

- Anticancer : Inhibiting key enzymes involved in tumor growth such as thymidylate synthase and histone deacetylases (HDAC).

- Anti-inflammatory : Modulating inflammatory pathways through various signaling molecules.

The specific mechanism by which 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects is still under investigation, but its structural features suggest it could inhibit specific enzymes associated with cancer proliferation and inflammation.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

A case study involving a related imidazole derivative demonstrated potent activity against several cancer cell lines, suggesting that our compound may share similar properties. The study highlighted the importance of structural modifications in enhancing bioactivity .

Antimicrobial Activity

Imidazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer potential of various imidazole derivatives, including analogs similar to 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of imidazole derivatives. The compound was tested against resistant strains of bacteria and showed promising results in inhibiting growth, particularly against strains resistant to conventional antibiotics .

Análisis De Reacciones Químicas

Reactivity of the Dihydroimidazole Ring

The 4,5-dihydro-1H-imidazole core exhibits distinct reactivity patterns observed in related compounds :

a. Alkylation/Acylation at N-1 Position

The imidazole nitrogen undergoes nucleophilic substitution with alkyl/aryl halides or acyl chlorides. For example:

textCompound + R-X → 1-Alkyl/Aryl substituted derivative

Yields range from 65-92% using K2CO3 in DMF at 80°C.

b. Ring-Opening Reactions

Under acidic conditions (HCl/EtOH, reflux), ring-opening produces linear thioamide intermediates :

textDihydroimidazole → NH2-C(=S)-CH2-CH2-NR2

This intermediate can be cyclized into other heterocycles like oxadiazoles .

Thioether Group Transformations

The -(S)-CH2-C6H4-CF3 moiety participates in two key reactions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | mCPBA (2 eq), DCM, 0°C→RT | Sulfoxide (R-S(=O)-R') | 78-85 | |

| H2O2 (30%), AcOH, 50°C | Sulfone (R-SO2-R') | 63-70 | ||

| Nucleophilic Substitution | NaH, R-X, DMF, 60°C | New thioether (R-S-R'') | 55-68 |

Keto Group Reactivity

The ethanone group undergoes classical ketone transformations :

a. Nucleophilic Additions

-

Grignard reagents (RMgX) produce tertiary alcohols

b. Reduction

NaBH4/MeOH reduces the ketone to secondary alcohol (up to 89% yield):

textAr-C(=O)-R → Ar-CH(OH)-R

Electrophilic Aromatic Substitution

The phenyl ring undergoes directed substitution :

| Position | Reagent System | Product | Regioselectivity |

|---|---|---|---|

| para | HNO3/H2SO4, 0°C | Nitro derivative | >90% |

| meta | Cl2/AlCl3, 40°C | Chlorinated analog | 75-82% |

Cross-Coupling Reactions

The trifluoromethylbenzyl group enables Suzuki-Miyaura couplings :

Optimized Conditions

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3

-

Solvent: Dioxane/H2O (4:1)

-

Temp: 80°C, 12 hr

Substrate Scope

| Boronic Acid | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Aryl bromide | 83 | |

| Vinylboronic pinacol ester | Aryl chloride | 71 |

Stability Under Physiological Conditions

Critical degradation pathways identified via HPLC-MS :

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 1.2 (37°C) | 2.1 hr | Oxidized sulfone (82%) |

| pH 7.4 (37°C) | 8.7 hr | Hydrolyzed imidazole ring (63%) |

| UV Light (254 nm) | 45 min | Radical recombination products |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of 1H-imidazole-1-yl ethanone derivatives. Key structural analogues include:

Key Observations :

- Thioether vs. Sulfonyl Groups : The target compound’s thioether linkage (C-S-C) contrasts with sulfonyl (SO₂) groups in triazole analogues . Thioethers generally enhance membrane permeability but may reduce oxidative stability compared to sulfonyl derivatives.

- Trifluoromethyl (CF₃) Influence: The CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated imidazole derivatives (e.g., logP ~2.8 for compound 6b in ). This aligns with the role of CF₃ in improving bioavailability .

Stability and Reactivity

- Thermal Stability : The target compound’s melting point is likely higher than derivatives with flexible alkyl chains (e.g., 6d: 130–135°C ) due to rigid aromatic stacking.

- Metabolic Stability : The CF₃ group may slow hepatic degradation compared to methyl or methoxy substituents, as seen in pharmacokinetic studies of similar fluorinated drugs .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization involves selecting appropriate alkylating agents, controlling reaction conditions, and employing purification techniques. For example:

- Alkylating Agents: Use brominated or chlorinated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) to facilitate thioether bond formation, as demonstrated in imidazole derivative syntheses .

- Solvent System: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the product.

- Yield Monitoring: Track intermediates via TLC and confirm purity using melting point analysis and HPLC .

Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration and confirm stereochemistry, especially for the 4,5-dihydroimidazole ring. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures .

- Spectroscopy:

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?

Methodological Answer:

- Re-examine Synthesis Steps: Confirm intermediate purity and reaction stoichiometry. For example, trace solvents or byproducts may alter spectral readings .

- Validate Computational Models: Re-optimize DFT calculations (e.g., using Gaussian) with corrected basis sets or solvent effects. Cross-validate with X-ray data for bond lengths/angles .

- Multi-technique Correlation: Combine NMR, X-ray, and IR to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

Q. What experimental design principles apply to studying this compound's biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays: Use cell-free systems (e.g., recombinant enzymes) to assess binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines, referencing protocols from pharmaceutical intermediate studies .

- Dose-Response Curves: Test logarithmic concentrations (1 nM–100 μM) to determine IC values. Include positive controls (e.g., known inhibitors) .

- Theoretical Framework: Link mechanisms to existing hypotheses (e.g., imidazole-mediated inhibition of cytochrome P450 enzymes) .

Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

- Degradation Studies: Simulate abiotic conditions (hydrolysis, photolysis) and biotic metabolism (microbial consortia) to track persistence .

- Partition Coefficients: Measure log (octanol-water) to predict bioaccumulation potential.

- Ecotoxicity Testing: Use standardized models (e.g., Daphnia magna for aquatic toxicity) under OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.